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Compound of Interest

Compound Name: Nevanimibe

Cat. No.: B238670

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals interpret the results
of clinical trials involving Nevanimibe (ATR-101).

Frequently Asked Questions (FAQSs)

Q1: What is Nevanimibe and its mechanism of action?

Nevanimibe (formerly ATR-101) is an orally administered, selective inhibitor of ACAT1/sterol
O-acyltransferase 1 (SOAT1).[1][2] ACAT1 is an enzyme located in the endoplasmic reticulum
that plays a key role in cellular cholesterol homeostasis by catalyzing the esterification of free
cholesterol into cholesteryl esters for storage.[2] In the adrenal cortex, this process is crucial for
the synthesis of steroid hormones.[1]

Nevanimibe's mechanism of action is dose-dependent. At lower concentrations, it reduces
adrenal steroidogenesis across all three pathways (mineralocorticoid, glucocorticoid, and
androgen) by limiting the substrate required for steroid synthesis.[3][4][5] At higher
concentrations, the inhibition of ACATL1 leads to an increase in free cholesterol, which can
trigger apoptosis (programmed cell death) in adrenocortical cells.[2][3] This dual mechanism
has prompted its investigation in conditions of adrenal androgen excess, such as Congenital
Adrenal Hyperplasia (CAH), and in adrenocortical carcinoma (ACC).[1][6][7]
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Q2: What are the primary inconsistencies observed in Nevanimibe clinical trials?

The perceived inconsistencies in Nevanimibe's clinical trial results stem from differing
outcomes in studies for two distinct indications: Congenital Adrenal Hyperplasia (CAH) and
Adrenocortical Carcinoma (ACC).

In a Phase 2 study for CAH, Nevanimibe demonstrated a biological effect by reducing levels of
17-hydroxyprogesterone (17-OHP), a key biomarker of androgen excess.[3][8] However, this
did not uniformly translate to a robust clinical benefit across all patients, as it failed to effectively
suppress androstenedione levels, another important measure of adrenal control.[1]

Conversely, a Phase 1 trial in patients with advanced ACC showed that Nevanimibe had
limited efficacy.[6][7] No patients experienced a complete or partial tumor response.[6][7] This
was primarily attributed to the inability to achieve the high drug exposure levels thought to be
necessary for an apoptotic effect due to gastrointestinal side effects at very high doses, which
limited the feasibility of administering the required number of tablets.[6][7]

Q3: How can we interpret the biomarker response (17-OHP reduction) in the CAH trial in light
of the limited overall clinical efficacy?

The divergence between the reduction in 17-OHP and the lack of significant androstenedione
suppression in the Phase 2 CAH trial can be interpreted in several ways:

e Dose and Duration: The study's authors suggested that higher doses of Nevanimibe or a
longer treatment duration might be necessary to achieve a more substantial reduction in
androgen levels.[1]

o Biomarker Sensitivity: 17-OHP may be a more sensitive proximal biomarker to Nevanimibe's
inhibition of steroidogenesis, while androstenedione represents a more downstream and
functionally relevant androgen. The lack of androstenedione suppression could indicate that
the degree of enzymatic inhibition was insufficient to impact the overall androgenic state
significantly.

o Patient Heterogeneity: The variable response among patients, with only two of the ten
participants meeting the primary endpoint, suggests that patient-specific factors, such as
baseline glucocorticoid regimen, disease severity, or individual metabolic differences, could
influence the drug's efficacy.[3][8]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b238670?utm_src=pdf-body
https://www.benchchem.com/product/b238670?utm_src=pdf-body
https://www.benchchem.com/product/b238670?utm_src=pdf-body
https://academic.oup.com/jcem/article/105/8/2771/5863384
https://pubmed.ncbi.nlm.nih.gov/32589738/
https://academic.oup.com/jcem/article/105/10/e3818/5890495
https://www.benchchem.com/product/b238670?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31984451/
https://mdanderson.elsevierpure.com/en/publications/a-phase-1-study-of-nevanimibe-hcl-a-novel-adrenal-specific-sterol/
https://pubmed.ncbi.nlm.nih.gov/31984451/
https://mdanderson.elsevierpure.com/en/publications/a-phase-1-study-of-nevanimibe-hcl-a-novel-adrenal-specific-sterol/
https://pubmed.ncbi.nlm.nih.gov/31984451/
https://mdanderson.elsevierpure.com/en/publications/a-phase-1-study-of-nevanimibe-hcl-a-novel-adrenal-specific-sterol/
https://www.benchchem.com/product/b238670?utm_src=pdf-body
https://academic.oup.com/jcem/article/105/10/e3818/5890495
https://www.benchchem.com/product/b238670?utm_src=pdf-body
https://academic.oup.com/jcem/article/105/8/2771/5863384
https://pubmed.ncbi.nlm.nih.gov/32589738/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b238670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Troubleshooting Guides

Issue: Reconciling Disparate Efficacy Data Between CAH and ACC Trials

When evaluating the differing outcomes of Nevanimibe in CAH and ACC, it is crucial to
consider the distinct pathophysiology of each disease and the corresponding therapeutic goals.

» Different Therapeutic Goals:

o In CAH, the primary goal is to manage androgen excess by reducing steroid hormone
production, thereby allowing for lower doses of glucocorticoid replacement therapy.[8] This
involves a modulatory, rather than cytotoxic, effect.

o In ACC, the aim is to induce apoptosis in cancerous adrenocortical cells to achieve tumor
regression.[6][7] This requires significantly higher drug concentrations to trigger cell death.

[2](3]

o Dose-Response Relationship: The dual mechanism of Nevanimibe is central to
understanding the results. The lower doses achievable in the clinical setting appear sufficient
to modulate steroidogenesis to some extent (as seen in the CAH trial) but are insufficient to
induce the widespread apoptosis needed to treat a solid tumor like ACC.[3][6][7]

o Pharmacokinetic and Formulation Challenges: The Phase 1 ACC trial highlighted a critical
issue: the formulation of Nevanimibe made it difficult to administer the high doses required
for an apoptotic effect without causing gastrointestinal adverse events.[6][7] This suggests
that the limited efficacy in ACC may be a formulation and drug delivery problem rather than a
failure of the drug's mechanism of action itself.

Issue: Designing Future Trials to Address Current Limitations

Based on the available data, future clinical trials with Nevanimibe or other ACAT1 inhibitors
should consider the following:

e Optimized Dosing and Formulation: For ACC, developing a new formulation that allows for
higher systemic exposure with better tolerability is paramount. For CAH, studies with longer
treatment durations and potentially higher, yet tolerable, doses are warranted to assess the
full potential for androgen control.[1][3][8]
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» Patient Stratification: In CAH, exploring patient subgroups that may be more responsive to
Nevanimibe could be beneficial. This could involve stratification based on baseline hormone
levels, specific genetic mutations, or concomitant medications.

o Combination Therapies: For ACC, exploring Nevanimibe in combination with other anti-
cancer agents could be a viable strategy. By modulating the tumor microenvironment or
sensitizing cancer cells, Nevanimibe might enhance the efficacy of other treatments even at
sub-apoptotic concentrations.

Data Presentation

Table 1: Summary of Nevanimibe Phase 2 Trial in Congenital Adrenal Hyperplasia
(NCT02804178)
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Parameter Details
To evaluate the safety and efficacy of
Objective Nevanimibe in adults with classic 21-

hydroxylase deficiency (210HD) CAH.[3]

Study Design

Phase 2, multicenter, single-blind, placebo-

controlled, dose-titration study.[3][8]

Patient Population

10 adults with classic CAH and elevated 17-
OHP levels (=4x upper limit of normal).[3][8]

Dosing

Oral doses of 125, 250, 500, 750, and 1000 mg
twice daily, each for 14 days, followed by a 14-
day placebo washout.[3][9]

Primary Endpoint

Reduction in 17-OHP to <2x the upper limit of

normal.[8]

Efficacy Results

2 of 10 subjects met the primary endpoint. 5
other subjects showed 17-OHP decreases
ranging from 27% to 72%.[3][8]
Androstenedione levels were not effectively

suppressed.[1]

Safety and Tolerability

The most common side effects were
gastrointestinal (30%).[3][8] No dose-related
trends in adverse events were observed.[8]

Table 2: Summary of Nevanimibe Phase 1 Trial in Adrenocortical Carcinoma (NCT01898715)
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Parameter Details

o To assess the safety and pharmacokinetics of
Objective o ] )
Nevanimibe in adults with metastatic ACC.[6]

_ Phase 1, multicenter, open-label, "3+3" dose-
Study Design )
escalation study.[6]

63 patients with metastatic ACC who had

Patient Population ) ] )
previously failed systemic chemotherapy.[6]

Oral doses ranging from 1.6 mg/kg/day to 158.5

Dosing
mg/kg/day.[6]

Safety and determination of Maximum Tolerated

Primary Endpoint
Dose (MTD).

No complete or partial responses. 13 of 48
Efficacy Results evaluable patients (27%) had stable disease at
2 months.[6]

A maximum tolerated dose (MTD) could not be
defined due to the large number of tablets
N required at higher doses leading to low-grade
Safety and Tolerability ) )
gastrointestinal AEs.[6] The most common
treatment-emergent AEs were gastrointestinal

disorders (76%).[6]

Experimental Protocols

Protocol: Phase 2 Study of Nevanimibe in CAH (NCT02804178)

This was a multicenter, single-blind, multiple-dose, dose-titration study with placebo-washout
components.[3] Adult subjects with classic CAH due to 210HD and elevated 17-OHP levels
were enrolled.[3] After a 14-day run-in period, treatment began with the lowest dose of
Nevanimibe (125 mg twice daily) for 14 days.[9] This was followed by a 14-day placebo
washout period.[9] If the primary endpoint (17-OHP <2x ULN) was not met, the subject
proceeded to the next dose level (250, 500, 750, and 1000 mg twice daily), with each dose
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level administered for 14 days and followed by a 14-day placebo washout.[9] Efficacy and
safety were evaluated at the end of each treatment period.[9]

Protocol: Phase 1 Study of Nevanimibe in ACC (NCT01898715)

This was a Phase 1, multicenter, open-label study using a "3+3" dose-escalation design in
adults with metastatic ACC.[6] Patients were dosed with oral Nevanimibe at escalating doses.
[6] Adverse events, pharmacokinetics, and tumor response (based on RECIST version 1.1)
were evaluated every 2 months.[6] Subjects could continue to receive additional cycles if they
did not experience tumor progression or a dose-limiting toxicity.[6] A maximum feasible dose
was established due to the impracticality of the number of tablets required at the highest dose
levels.[6][7]
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Caption: Mechanism of action of Nevanimibe in an adrenocortical cell.
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Caption: Experimental workflow of the Phase 2 CAH clinical trial.
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Caption: Logical relationships explaining inconsistent Nevanimibe trial results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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